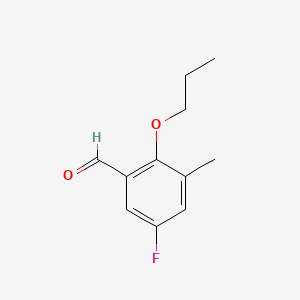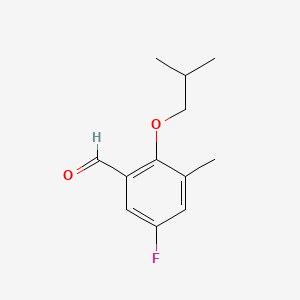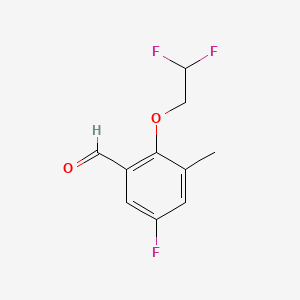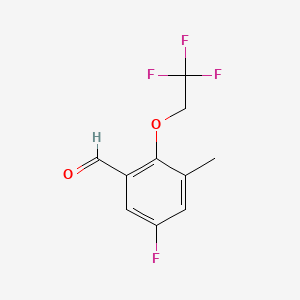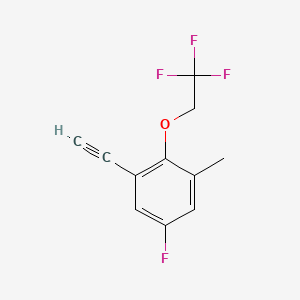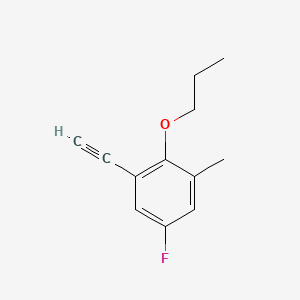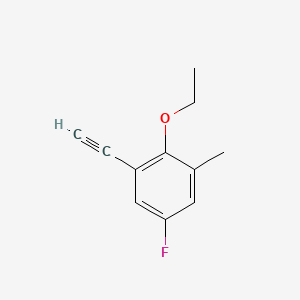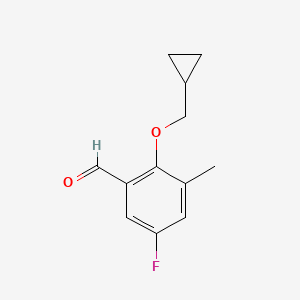
2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a cyclopropylmethoxy group, a fluorine atom, and a methyl group, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluoro-3-methylphenol.
Cyclopropylmethoxylation: The phenol group is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base like potassium carbonate.
Formylation: The resulting intermediate undergoes formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a catalyst.
Major Products:
Oxidation: 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzyl alcohol.
Substitution: 2-(Cyclopropylmethoxy)-5-amino-3-methylbenzaldehyde (when using ammonia).
科学研究应用
2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropylmethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity.
相似化合物的比较
2-(Cyclopropylmethoxy)-4-fluoro-3-methylbenzaldehyde: Similar structure but with the fluorine atom at a different position.
2-(Cyclopropylmethoxy)-5-chloro-3-methylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-(Cyclopropylmethoxy)-5-fluoro-4-methylbenzaldehyde: Similar structure but with the methyl group at a different position.
Uniqueness: 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position and the cyclopropylmethoxy group at the 2-position provides distinct steric and electronic properties that differentiate it from other similar compounds.
属性
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-8-4-11(13)5-10(6-14)12(8)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZVFHQCBIBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CC2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
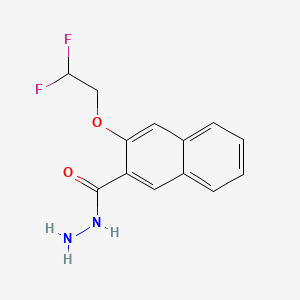
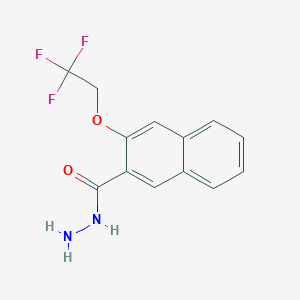
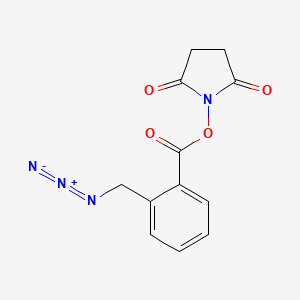
![4-Chloro-5-iodo-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201077.png)
![4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201100.png)
![4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201101.png)
![4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201105.png)
